molecular formula C8H7NS B14734665 2-Methylphenyl thiocyanate CAS No. 5285-88-1

2-Methylphenyl thiocyanate

Cat. No.: B14734665
CAS No.: 5285-88-1
M. Wt: 149.21 g/mol
InChI Key: DXMJYVAYKVAEIF-UHFFFAOYSA-N
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Description

2-Methylphenyl thiocyanate is an organic compound with the molecular formula C8H7NS It is a derivative of thiocyanate, where the thiocyanate group is attached to a 2-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylphenyl thiocyanate can be synthesized through several methods. One common method involves the reaction of 2-methylphenylamine with thiophosgene, followed by the addition of potassium thiocyanate. The reaction is typically carried out in an organic solvent such as dimethylbenzene under nitrogen protection to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often involves the use of phenyl isothiocyanate and corresponding amines. This method is advantageous due to its low toxicity, low cost, and high yield . The reaction is carried out under mild conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methylphenyl thiocyanate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-Methylphenyl thiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylphenyl thiocyanate involves its interaction with biological molecules. It can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

    Phenyl thiocyanate: Similar structure but lacks the methyl group.

    2-Methylphenyl isothiocyanate: Similar structure but with an isothiocyanate group instead of thiocyanate.

    2-Methylphenylamine: Precursor in the synthesis of 2-methylphenyl thiocyanate.

Uniqueness

This compound is unique due to the presence of both the methyl group and the thiocyanate group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields .

Properties

CAS No.

5285-88-1

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

IUPAC Name

(2-methylphenyl) thiocyanate

InChI

InChI=1S/C8H7NS/c1-7-4-2-3-5-8(7)10-6-9/h2-5H,1H3

InChI Key

DXMJYVAYKVAEIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SC#N

Origin of Product

United States

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